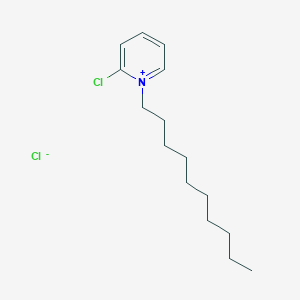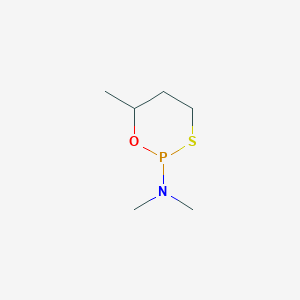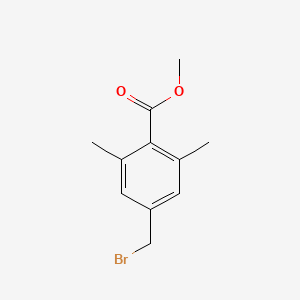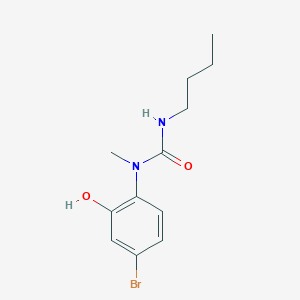
N-(4-Bromo-2-hydroxyphenyl)-N'-butyl-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, along with butyl and methyl groups attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea typically involves the reaction of 4-bromo-2-hydroxyaniline with butyl isocyanate and methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxyacetophenone.
Reduction: Formation of N-(2-hydroxyphenyl)-N’-butyl-N-methylurea.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromo-2-hydroxyphenyl)-N’-ethyl-N-methylurea
- N-(4-Bromo-2-hydroxyphenyl)-N’-propyl-N-methylurea
- N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-ethylurea
Uniqueness
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea is unique due to the specific combination of the butyl and methyl groups attached to the urea moiety, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and hydroxyl group on the phenyl ring also contributes to its distinct properties compared to other similar compounds.
Propiedades
Número CAS |
112936-52-4 |
|---|---|
Fórmula molecular |
C12H17BrN2O2 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
1-(4-bromo-2-hydroxyphenyl)-3-butyl-1-methylurea |
InChI |
InChI=1S/C12H17BrN2O2/c1-3-4-7-14-12(17)15(2)10-6-5-9(13)8-11(10)16/h5-6,8,16H,3-4,7H2,1-2H3,(H,14,17) |
Clave InChI |
PCFPGTNZEFMVBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N(C)C1=C(C=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)

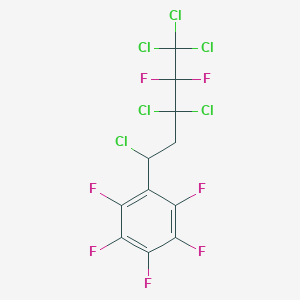
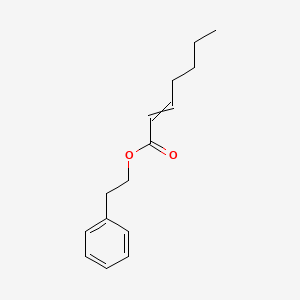

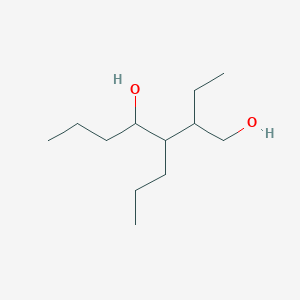
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
